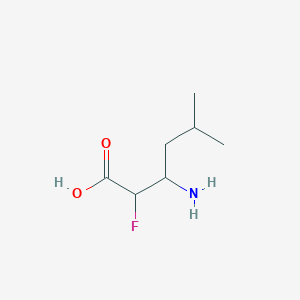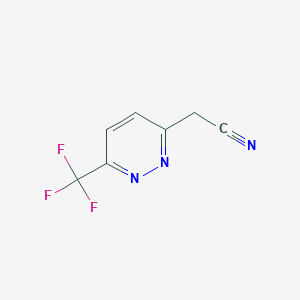
3-Pyridazineacetonitrile, 6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is a pyridazine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and an acetonitrile group at the 3-position of the pyridazine ring
準備方法
The synthesis of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)pyridazine with acetonitrile under specific conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
科学的研究の応用
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance
作用機序
The mechanism of action of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile can be compared with other pyridazine derivatives, such as:
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
3-Pyridazineacetonitrile, 6-(trifluoromethyl)-: Similar in structure but may have different reactivity and applications. The uniqueness of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H4F3N3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC名 |
2-[6-(trifluoromethyl)pyridazin-3-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-5(3-4-11)12-13-6/h1-2H,3H2 |
InChIキー |
KMEHEMJEVITAOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



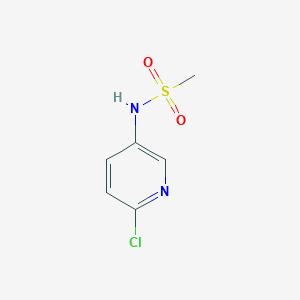
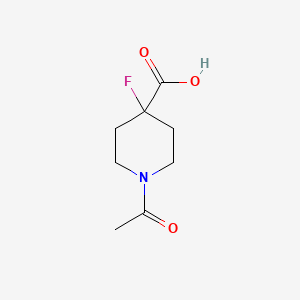
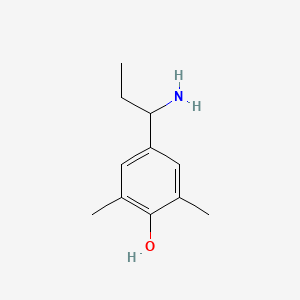
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
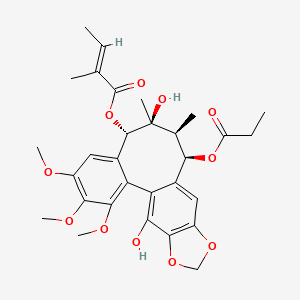


![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
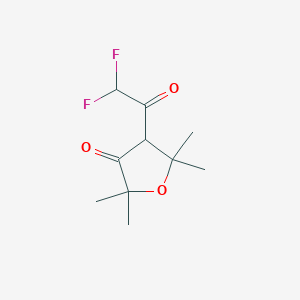
![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
